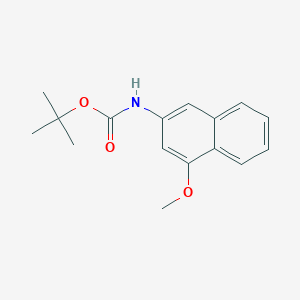

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Overview

Description

Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate (TBMC) is a chemical compound that is used in a variety of applications in scientific research and laboratory experiments. It is a derivative of naphthalene and is composed of two aromatic rings and a carbamate group. TBMC is used as a reagent in organic synthesis, as a catalyst, as a ligand in coordination chemistry, and as a substrate for enzyme-catalyzed reactions. In addition, it has been found to have potential applications in biochemistry and physiology.

Scientific Research Applications

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like tert-Butyl 4-methoxynaphthalen-2-ylcarbamate are primarily used in various industrial and commercial products to prevent oxidative reactions and extend product shelf life. Studies have shown that these compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. They've also been found in human tissues and fluids, including fat tissues, serum, urine, breast milk, and fingernails. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruptions, or even carcinogenic effects. Thus, there's a recommendation for future research to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Fate of Fuel Oxygenates in Soil and Groundwater

Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate, as part of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE), has its fate in soil and groundwater extensively studied. Microorganisms in soil and groundwater can degrade ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. Understanding the biodegradation pathways and identifying the microorganisms and genes involved is crucial for assessing environmental impacts and developing bioremediation strategies. It's suggested that the presence of co-contaminants in soil and groundwater might limit or enhance the aerobic biodegradation of these compounds (Thornton et al., 2020).

Application of Polymer Membranes in Fuel Additive Purification

Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate and similar compounds like Methyl Tert-butyl Ether (MTBE) are popular fuel additives to enhance fuel performance and reduce hazardous emissions. The production process often requires purification techniques to obtain pure MTBE from the final product. Research into membrane methods like pervaporation has shown promise for highly selective separation of organic mixtures involved in this process. Currently, materials such as poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes are considered optimal for this purpose, with Mixed Matrix Membranes (MMMs) also showing high effectiveness and operational stability (Pulyalina et al., 2020).

properties

IUPAC Name |

tert-butyl N-(4-methoxynaphthalen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-12-9-11-7-5-6-8-13(11)14(10-12)19-4/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJDBEWUIXDSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

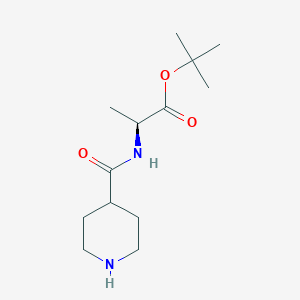

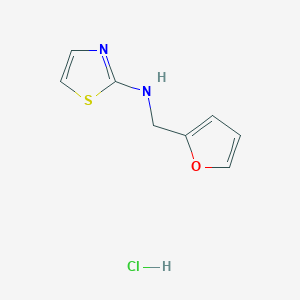

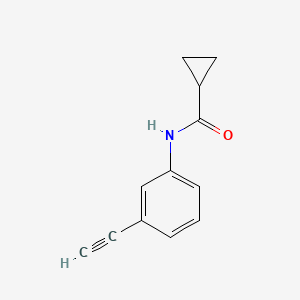

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)

![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)

![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)